4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrochloride
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Description
“3,4-Dimethylphenylhydrazine hydrochloride” is a chemical compound with the molecular formula C8H13ClN2 . It appears as a white to pink or beige-brown powder . It’s used as a reactant with ethyl 3-ethoxy-2-ethoxycarbonylprop-2-enoate to produce 2-(3,4-dimethyl-phenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid ethyl ester .
Synthesis Analysis
The synthesis of “3,4-Dimethylphenylhydrazine hydrochloride” involves using 3,4-xylidine as a starting raw material, through diazotization reaction, reduction reaction, and hydrolysis . The reduction reaction uses Sodium Pyrosulfite as a reductive agent, and it’s carried out under conditions where the temperature is between 10-35 ℃, and the pH is between 7-9 .
Molecular Structure Analysis
The molecular weight of “3,4-Dimethylphenylhydrazine hydrochloride” is 172.65 g/mol . Its InChI string is InChI=1S/C8H12N2.ClH/c1-6-3-4-8(10-9)5-7(6)2;/h3-5,10H,9H2,1-2H3;1H
.
Chemical Reactions Analysis
“3,4-Dimethylphenylhydrazine hydrochloride” reacts with ethyl 3-ethoxy-2-ethoxycarbonylprop-2-enoate to produce 2-(3,4-dimethyl-phenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid ethyl ester . This reaction requires the reagent K2CO3 and the menstruum ethanol .
Physical and Chemical Properties Analysis
The physical and chemical properties of “3,4-Dimethylphenylhydrazine hydrochloride” include a molecular weight of 172.65 g/mol and a molecular formula of C8H13ClN2 . It appears as a white to pink or beige-brown powder .
Safety and Hazards
“3,4-Dimethylphenylhydrazine hydrochloride” is classified as harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, respiratory irritation, and may cause drowsiness or dizziness . It’s recommended to wear suitable protective clothing, avoid contact with skin and eyes, and avoid formation of dust and aerosols .
Properties
IUPAC Name |
4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S.ClH/c1-7-3-4-9(5-8(7)2)10-6-14-11(12)13-10;/h3-6H,1-2H3,(H2,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIBGTGCDHTHPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)N)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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